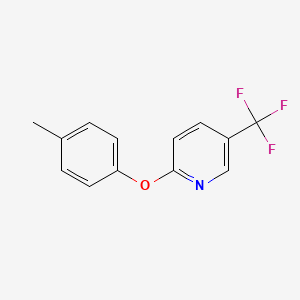

2-(4-methylphenoxy)-5-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-methylphenoxy)-5-(trifluoromethyl)pyridine” is a chemical compound that has not been reported to occur in natural source materials of botanical or animal origin . It is related to other compounds such as “2-(trifluoromethyl)pyridine-4-boronic acid” and “4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline” which have been used in various areas of research .

Aplicaciones Científicas De Investigación

Trifluoromethylation Reactions

The trifluoromethyl group (CF₃) plays a crucial role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation chemistry have highlighted MPTP as a valuable precursor for introducing CF₃ groups into organic molecules. Researchers explore its use in radical trifluoromethylation reactions, where it serves as a carbon-centered radical intermediate .

Mecanismo De Acción

Target of Action

The primary target of 2-(4-methylphenoxy)-5-(trifluoromethyl)pyridine is the carotenoid biosynthetic pathway . This compound interacts with phytoene desaturase , a key enzyme in this pathway .

Mode of Action

2-(4-methylphenoxy)-5-(trifluoromethyl)pyridine inhibits the activity of phytoene desaturase, thereby disrupting the synthesis of carotenoids . Carotenoids play a crucial role in the photosynthetic apparatus of green plants, serving as accessory pigments in light harvesting and participating in electron transfer processes .

Biochemical Pathways

The inhibition of carotenoid synthesis affects the photosynthetic activity of plants . Carotenoids protect the photosystems against photooxidation caused by excited triplet state chlorophyll . When carotenoid synthesis is inhibited, the plant cannot form enough carotenoids to ensure efficient photoprotection .

Pharmacokinetics

The trifluoromethyl group is known to play an important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates .

Result of Action

The result of the action of 2-(4-methylphenoxy)-5-(trifluoromethyl)pyridine is the decline of photosynthetic activity . The degradation of chlorophyll, depending on the intensity of illumination, leads to the typical bleaching symptoms in plants .

Action Environment

The action of 2-(4-methylphenoxy)-5-(trifluoromethyl)pyridine can be influenced by environmental factors. For instance, high light stress can exacerbate the effects of carotenoid synthesis inhibition

Propiedades

IUPAC Name |

2-(4-methylphenoxy)-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c1-9-2-5-11(6-3-9)18-12-7-4-10(8-17-12)13(14,15)16/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXLCEFMMCMNCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-benzyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5872870.png)

![N-(4-butylphenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5872902.png)

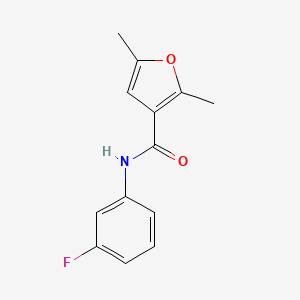

![N-(4-fluoro-2-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5872910.png)

![3-(4-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5872918.png)

![4-ethyl-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5872949.png)

![N-(3,4-dichlorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5872953.png)

![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5872966.png)

![2-(2-chlorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5872971.png)

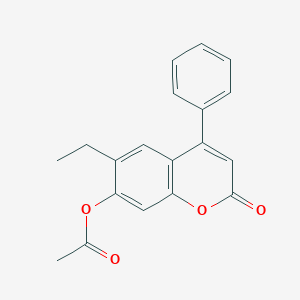

![7-methyl-5-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5872976.png)